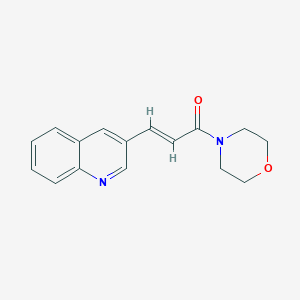
3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride: is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a methyl group attached to a butanol backbone, with a hydrochloride salt form to enhance its stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol typically involves the preparation of the primary, nonprotected enamine of a commercially available β-keto ester, such as methyl 4-methoxy-3-oxo-butanoate. This is followed by asymmetric catalytic enamine hydrogenation using a ruthenium-based catalyst (Ru-MeOBIPHEP). Alternatively, the process can be performed by asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar ruthenium catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The use of protective groups and subsequent deprotection steps, as well as crystallization techniques, are employed to achieve high enantiomeric excess and purity .
化学反応の分析
Types of Reactions: 3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., NaI) and bases (e.g., NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methoxy derivatives
科学的研究の応用
Chemistry: 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino alcohols .
Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments .
作用機序
The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of a butanol backbone.
2-Amino-4-methoxyphenol: Contains a phenol group instead of a butanol backbone.
3-Amino-3-methylbutan-1-ol: Lacks the methoxy group present in 3-Amino-4-methoxy-3-methylbutan-1-ol.
Uniqueness: 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .
特性
IUPAC Name |
3-amino-4-methoxy-3-methylbutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEJCWQHAHQQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2937299.png)
![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)








